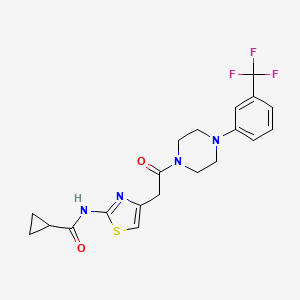

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H21F3N4O2S and its molecular weight is 438.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide, a complex organic compound, has garnered interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a cyclopropanecarboxamide core, a thiazole ring, and a piperazine moiety with a trifluoromethyl-substituted phenyl group. The molecular formula is C21H22F3N3O2S, with a molecular weight of approximately 466.29 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth in breast and glioblastoma cells. A study demonstrated that derivatives with similar structural features induced apoptosis in cancer cells at nanomolar concentrations, highlighting their potential as anticancer agents .

The proposed mechanism of action for this compound involves the induction of oxidative stress leading to apoptosis. Studies have shown that compounds with thiazole and piperazine groups can interfere with cellular signaling pathways, ultimately resulting in cell death through apoptosis . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioactivity of the compound.

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound against human breast adenocarcinoma and glioblastoma multiforme cell lines. Results indicated IC50 values in the low nanomolar range, suggesting potent antitumor activity .

- In Vivo Studies : Animal models bearing solid tumors were treated with the compound to assess its therapeutic efficacy and safety profile. The studies revealed significant tumor reduction without major toxicity at therapeutic doses, supporting its potential for further development as an anticancer drug .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable ADME characteristics, although detailed studies are necessary to fully elucidate its pharmacokinetic profile. Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a relatively low toxicity profile at therapeutic doses .

Comparative Analysis Table

| Compound | IC50 (nM) | Mechanism | Cell Lines Tested | In Vivo Efficacy |

|---|---|---|---|---|

| N-(4-(2-oxo... | 10 - 50 | Apoptosis via oxidative stress | Breast adenocarcinoma, Glioblastoma | Significant tumor reduction observed |

| Similar Thiazole Derivative | 5 - 30 | Inhibition of cell proliferation | Various tumor types | Effective but with notable toxicity |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits a range of pharmacological activities that make it a candidate for drug development.

Analgesic Properties

Research indicates that compounds with similar structures have shown potential as analgesics. For instance, studies have demonstrated that derivatives of piperazine, including those with trifluoromethyl substitutions, can effectively reduce neuropathic pain in animal models. The mechanism often involves modulation of pain pathways and receptor interactions, particularly with transient receptor potential channels .

Anticancer Activity

The thiazole moiety in the compound has been associated with anticancer properties. Compounds containing thiazole rings have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, research has highlighted the efficacy of thiazole derivatives in targeting specific kinases involved in cancer progression . The incorporation of piperazine and trifluoromethyl groups may enhance the selectivity and potency of these compounds against tumor cells.

Neuropharmacology

The structural features of N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide suggest its potential use in treating neurological disorders.

Anticonvulsant Activity

Compounds similar to this one have been tested for anticonvulsant properties using established models such as the maximal electroshock and pentylenetetrazole tests. These studies indicate that modifications in the piperazine structure can lead to enhanced anticonvulsant activity, making them candidates for further development in epilepsy treatment .

Cognitive Enhancement

There is emerging evidence that piperazine derivatives can influence cognitive functions by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating cognitive deficits associated with various psychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and may enhance binding affinity to biological targets |

| Piperazine Ring | Essential for interaction with neurotransmitter receptors; modifications can alter receptor selectivity |

| Thiazole Moiety | Contributes to anticancer activity; facilitates interaction with kinase targets |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

Neuropathic Pain Model

A study investigated the analgesic effects of a related compound in a chronic constriction injury model in mice, demonstrating significant reductions in allodynia compared to control treatments . This supports the hypothesis that modifications to piperazine derivatives can yield effective analgesics.

Cancer Cell Lines

Research utilizing thiazole-containing compounds showed promising results against various cancer cell lines, indicating that such compounds could serve as lead structures for developing new anticancer therapies .

Eigenschaften

IUPAC Name |

N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2S/c21-20(22,23)14-2-1-3-16(10-14)26-6-8-27(9-7-26)17(28)11-15-12-30-19(24-15)25-18(29)13-4-5-13/h1-3,10,12-13H,4-9,11H2,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVKQZNADGKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.